molecular formula C10H15N5NaO10P2 B12061937 Adenosine 3' 5'-diphosphate

Adenosine 3' 5'-diphosphate

Cat. No.: B12061937
M. Wt: 450.19 g/mol
InChI Key: GEFUCMXYJFHBOL-UHFFFAOYSA-N
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Description

Adenosine 3’,5’-diphosphate is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfate (PAPS), a cofactor of sulfotransferases (SULTs), and has been used to study the kinetic properties and structure of SULTs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common method involves the use of purified enzymes such as ATP sulfurylase, APS kinase, and pyrophosphatase. These enzymes facilitate the conversion of adenosine triphosphate (ATP) to adenosine 3’,5’-diphosphate under controlled conditions .

Industrial Production Methods

In industrial settings, the production of adenosine 3’,5’-diphosphate often involves the use of crude extracts from Escherichia coli, which include overexpressed enzymes. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Adenosine 3’,5’-diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. It can be hydrolyzed to form adenosine monophosphate (AMP) and inorganic phosphate .

Common Reagents and Conditions

Common reagents used in these reactions include ATPases for dephosphorylation and specific nucleotidases for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .

Major Products Formed

The major products formed from the reactions of adenosine 3’,5’-diphosphate include adenosine monophosphate (AMP) and inorganic phosphate. These products can be further utilized in various metabolic pathways .

Mechanism of Action

Adenosine 3’,5’-diphosphate exerts its effects by blocking exoribonucleases (XRNs) activity in the nucleus and cytosol. It stimulates stomatal closure and serves as a secondary messenger during abscisic acid (ABA) signaling. Additionally, it can block RNA catabolism and modulate the activity of poly (ADP-ribose) polymerase 1 (PARP1) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 3’,5’-diphosphate is unique due to its specific phosphate group arrangement at the 3’ and 5’ positions of ribose. This unique structure allows it to participate in specific biochemical pathways and regulatory mechanisms that are distinct from other adenosine diphosphates .

Properties

Molecular Formula

C10H15N5NaO10P2

Molecular Weight

450.19 g/mol

InChI

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);

InChI Key

GEFUCMXYJFHBOL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N.[Na]

Origin of Product

United States

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